(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid

Description

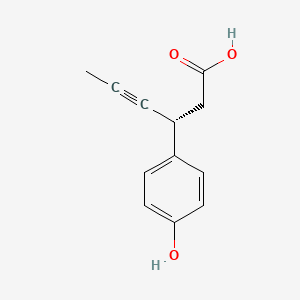

(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid is a chiral carboxylic acid characterized by a hex-4-ynoic acid backbone substituted at the third carbon with a 4-hydroxyphenyl group. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol . This compound is part of a broader class of 3-phenyl-4-hexynoic acid derivatives, which have been extensively studied as GPR40/FFAR1 receptor agonists for their glucose-lowering effects in type 2 diabetes .

The (R)-enantiomer is synthesized via chiral resolution techniques, such as HPLC on chiral stationary phases, achieving optical purity >98% . Key synthetic intermediates include methyl esters (e.g., this compound methyl ester) and salts formed with amino alcohols like (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol . Its biological activity is attributed to its stereospecific interaction with GPR40, a receptor involved in insulin secretion .

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYGPUAIMQUIOO-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Alkoxy-Substituted Derivatives

Modifying the 4-hydroxyphenyl group’s alkoxy substituents alters pharmacokinetics and receptor engagement:

Fluorination at the 2-position (e.g., 2-fluoro-4-hydroxyphenyl) enhances receptor binding due to increased electronegativity and steric effects .

Ester Derivatives

Methyl and ethyl esters of (R)-3-(4-hydroxyphenyl)hex-4-ynoic acid serve as prodrugs with improved bioavailability:

| Compound | Bioavailability | Notes |

|---|---|---|

| This compound methyl ester | High | Rapid hydrolysis to active acid |

| (S)-Ethyl 3-(4-hydroxyphenyl)hex-4-ynoate | Moderate | Slower hydrolysis kinetics |

Comparison with Non-Chiral Analogs

Racemic mixtures (e.g., 3-(4-hydroxyphenyl)hex-4-ynoic acid, CAS 865233-34-7) exhibit reduced potency compared to enantiopure (R)-forms due to competitive inhibition by the (S)-enantiomer . For example:

- In vitro Activity : Racemic mixtures show 50% lower GPR40 activation than (R)-enantiomers .

- Synthetic Complexity : Resolution of racemates requires additional chiral chromatography steps, increasing production costs .

Broader Structural Family: 3-Phenyl-4-hexynoic Acid Derivatives

Compounds with variations in phenyl ring substitution or alkyne position highlight structure-activity relationships (SAR):

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.